Stereochemical Identity: Single (3R) Specification vs. Dual (2R,3R) Diastereomer
The target compound carries a single specified chiral center at the 3-position (3R), whereas the established tapentadol intermediate (CAS 175591-17-0) and EP Impurity E carry two defined stereocenters as (2R,3R). X-ray crystallographic analysis of all four tapentadol stereoisomers—(R,R), (S,S), (S,R), and (R,S)—has confirmed that each stereoisomer adopts a distinct crystal packing arrangement and hydrogen-bonding network, with the ethyl and aminopropyl groups adopting different orientations relative to the phenol ring for isomers (I) (R,R) and (IV) (R,S) [1]. The (3R) specification alone does not constrain the C2 configuration, meaning the target compound may exist as either the (2R,3R) or (2S,3R) epimer or as a mixture thereof. This contrasts with the (2R,3R) compound, which is unambiguously the required stereoisomer for downstream tapentadol API synthesis [2].
| Evidence Dimension | Number of specified chiral centers and stereochemical identity |
|---|---|
| Target Compound Data | 1 specified chiral center (3R); C2 stereochemistry undefined |
| Comparator Or Baseline | (2R,3R) diastereomer (CAS 175591-17-0): 2 specified chiral centers (2R,3R); (2R,3S) diastereomer (CAS 823208-67-9): 2 specified chiral centers (2R,3S); Non-stereospecific free base (CAS 809282-11-9): 0 specified chiral centers |
| Quantified Difference | 3 distinct stereochemical states across comparators vs. 1 partially defined state in target; target lacks C2 constraint present in both (2R,3R) and (2R,3S) |
| Conditions | Structural assignment based on IUPAC nomenclature, CAS registry specifications, and X-ray crystallography of hydrochloride salts (Ravikumar et al., 2011) |
Why This Matters
The absence of a defined C2 stereocenter in the target compound makes it unsuitable as a direct substitute for the (2R,3R) intermediate in tapentadol synthesis, but potentially valuable as a stereochemical probe or impurity marker where (3R) specificity without (2R) constraint is analytically required.
- [1] Ravikumar K, Sridhar B, Nanubolu JB, et al. Four stereoisomers of the novel μ-opioid receptor agonist tapentadol hydrochloride. Acta Crystallogr C. 2011 Feb;67(Pt 2):o71-6. doi:10.1107/S0108270111001727. PMID: 21285506. View Source
- [2] Filliers WFM, Broeckx RLM. Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. US Patent Application 2012/0142970. Filed February 15, 2012. Published June 7, 2012. View Source
